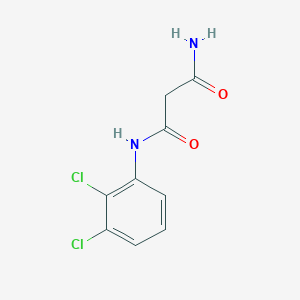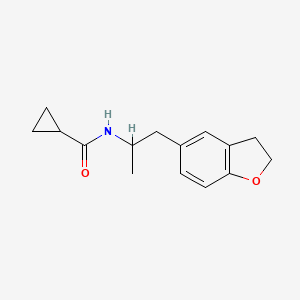![molecular formula C16H28N2O3 B2468437 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea CAS No. 899957-78-9](/img/structure/B2468437.png)
1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclohexyl group, a spiro[4.5]decane ring system, and a urea moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea typically involves multiple steps. One common approach starts with the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the ketal.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the spirocyclic ring system
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of 1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Shares the spirocyclic structure but lacks the urea moiety.
Cyclohexanone ethylene ketal: Similar in structure but does not contain the cyclohexyl group or the urea moiety .
Uniqueness
1-cyclohexyl-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea is unique due to the combination of its spirocyclic structure, cyclohexyl group, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
1-cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c19-15(18-13-7-3-1-4-8-13)17-11-14-12-20-16(21-14)9-5-2-6-10-16/h13-14H,1-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCKSOHCMYHZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2468355.png)
![tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate](/img/structure/B2468356.png)
![Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2468358.png)
![2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine](/img/structure/B2468364.png)
![N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/new.no-structure.jpg)

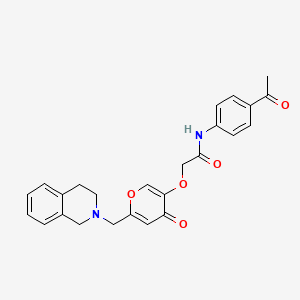
![5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2468368.png)
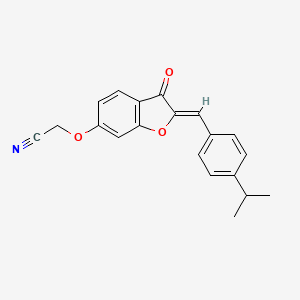
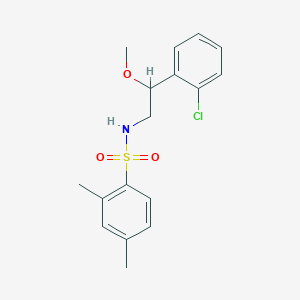
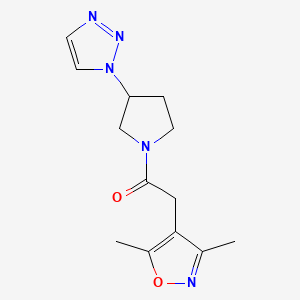
![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)
